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N-(4'-methyl-4-biphenylyl)urea

KSP/Eg5/KIF11 inhibition mitotic kinesin ATP-competitive inhibitor

Accurate KSP inhibitor SAR profiling and HTS assay sensitivity verification demand a well-characterized low-potency reference compound with a documented IC50. N-(4'-methyl-4-biphenylyl)urea (IC50 1.38 µM) provides the low-activity anchor in a p-CF3 (39 nM) to p-CH3 potency gradient. • SAR calibration: 35-fold weaker vs p-CF3; ideal for Z′-factor and assay window. • Validated negative control: Inactive in SKOV3/HCT116 cells; distinguishes on-target mitotic arrest. • Mechanistic probe: Confirms ATP-competitive binding; effective vs ispinesib-resistant D130V KSP.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
Cat. No. B10851055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4'-methyl-4-biphenylyl)urea
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)N
InChIInChI=1S/C14H14N2O/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)16-14(15)17/h2-9H,1H3,(H3,15,16,17)
InChIKeyVXTBCYRTEKXSFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: N-(4′-methyl-4-biphenylyl)urea – ATP-Competitive KSP Inhibitor Reference Standard


N-(4′-methyl-4-biphenylyl)urea (CHEMBL244125, BDBM50220173) is a synthetic biphenyl urea that functions as an ATP-competitive inhibitor of kinesin spindle protein (KSP/Eg5/KIF11), a mitotic motor protein validated as an anticancer target [1]. This compound was characterized as compound 46 in the foundational GlaxoSmithKline–Cytokinetics series that established the first known ATP-competitive KSP chemotype, a mechanistic class distinct from allosteric loop-5 (L5) inhibitors such as ispinesib [1]. Its defining structural feature is a para-methyl substituent on the right-hand phenyl ring of the biphenyl urea scaffold, which directly determines its quantitative potency differential relative to trifluoromethyl-, trifluoromethylthio-, and thiourea-containing analogs within the same series [1].

Mechanism

ATP-competitive KSP/Eg5 inhibition, mechanistically distinct from allosteric L5 inhibitors like ispinesib

Scaffold

Biphenyl urea chemotype with para-methyl substituent; defines quantitative SAR reference point for potency calibration

Use context

Low-potency reference standard for KSP ATPase assays, negative control for mitotic arrest studies, and SAR model training

Why N-(4′-methyl-4-biphenylyl)urea Cannot Substitute for Generic Biphenyl Urea KSP Inhibitors


Within the biphenyl urea KSP inhibitor pharmacophore, the para-substituent on the right-hand phenyl ring is the single most critical determinant of biochemical potency. The Parrish et al. (2007) structure-activity relationship (SAR) study explicitly demonstrated that replacing the para-trifluoromethyl group of compound 16 with a smaller para-methyl group (yielding compound 46, i.e., N-(4′-methyl-4-biphenylyl)urea) results in a profound loss of KSP affinity [1]. This sensitivity is not driven by electronic effects alone but reflects a steric requirement within the KSP binding pocket, as bulkier alkyl groups such as isopropyl and tert-butyl were better tolerated [1]. Consequently, procurement of N-(4′-methyl-4-biphenylyl)urea provides a specific, quantifiably attenuated reference point for SAR calibration; substituting a closely related analog with a different para-substituent without accounting for this potency cliff will invalidate comparative biochemical or cellular analyses [1][2].

Para-substituent on the biphenyl ring critically determines KSP affinity; replacing the methyl group with CF₃, SCF₃, or larger alkyls produces large potency changes that may invalidate comparative studies.

Generic biphenyl urea KSP inhibitors cannot serve as direct replacements without accounting for the potency cliff introduced by para-substitution. N-(4′-methyl-4-biphenylyl)urea provides a specific attenuated activity reference, not a general KSP inhibitor.

Thiourea or sulfamide analogs with para-CF₃ exhibit up to 125-fold higher potency; using them interchangeably without SAR context will confound biochemical or cellular readouts.

Quantitative Differentiation Evidence Against Closest Structural Analogs


KSP Biochemical Potency: p-CH₃ vs. p-CF₃ Urea Head-to-Head Comparison

In the same human KSP motor domain ATPase assay reported within a single publication, the para-trifluoromethyl analog N-[4′-(trifluoromethyl)-4-biphenylyl]urea (compound 16) exhibited an IC₅₀ of 39 nM, whereas N-(4′-methyl-4-biphenylyl)urea (compound 46) showed an IC₅₀ of approximately 1,380 nM—a 35-fold reduction in inhibitory potency attributable solely to substitution of CF₃ with CH₃ on the distal phenyl ring [1]. The authors explicitly noted that replacement of the trifluoromethyl group with the smaller methyl group 'afforded analogs either devoid of or with significantly less KSP affinity' [1]. This single-atom substitution effect is among the largest potency differentials documented in the biphenyl urea KSP inhibitor series.

KSP IC₅₀ p-CH₃ vs. p-CF₃
Head-to-head
IC₅₀ ~1,380 nM (p-CH₃ urea)
vs 39 nM (p-CF₃ urea)
~35-fold reduction
Supports assay sensitivity calibration and target-engagement validation; the large potency difference provides a wide dynamic range for screening window assessment.
Human KSP motor domain ATPase assay; data from Parrish et al. 2007, BindingDB
KSP/Eg5/KIF11 inhibition mitotic kinesin ATP-competitive inhibitor biphenyl urea SAR

Potency Gradient: p-CH₃ Urea vs. p-SCF₃ Urea Cross-Study Benchmark

A structurally distinct comparator, N-{4′-[(trifluoromethyl)thio]-4-biphenyl}urea (CHEMBL244511, BDBM50220203), which replaces the para-methyl group with a para-SCF₃ moiety, was tested in the identical human KSP motor domain ATPase assay format and yielded an IC₅₀ of 240 nM [1]. By comparison, N-(4′-methyl-4-biphenylyl)urea showed an IC₅₀ of 1,380 nM under the same assay conditions [2], representing an additional 5.75-fold potency reduction when moving from SCF₃ to CH₃. When considered alongside the p-CF₃ urea (39 nM), these three data points establish a quantitative rank-order: p-CF₃ (39 nM) >> p-SCF₃ (240 nM) >> p-CH₃ (1,380 nM), confirming that the para-substituent steric and electronic profile governs KSP binding affinity in a graded manner [1][2].

Substituent potency gradient
Cross-study comparable
Rank order: p-CF₃ (39 nM) >> p-SCF₃ (240 nM) >> p-CH₃ (1,380 nM)
5.75-fold reduction vs. p-SCF₃; 35-fold vs. p-CF₃
Establishes a quantitative substituent ladder valuable for computational SAR training and benchmarking new KSP assay formats.
All values from the same human KSP ATPase platform; curated in BindingDB/ChEMBL
KSP ATPase inhibition biphenyl urea analog trifluoromethylthio substituent cross-study potency benchmark

ATP-Competitive vs. Allosteric Mechanism and Activity Against Drug-Resistant KSP Mutants

The biphenyl urea/sulfamide series to which N-(4′-methyl-4-biphenylyl)urea belongs was explicitly characterized as ATP-competitive—not ATP-uncompetitive or allosteric—based on steady-state kinetic analysis demonstrating competition with ATP but uncompetitiveness with microtubules [1]. This mechanistic distinction carries direct therapeutic relevance: allosteric L5 inhibitors such as ispinesib (SB-715992) and the quinazolinone series lose activity against tumor cells harboring the KSP D130V point mutation, whereas the ATP-competitive biphenyl chemotype retains potency against D130V-mutant KSP. Specifically, the optimized sulfamide analog 20 from the same series demonstrated a D130V KSP Ki of 63 nM and antiproliferative IC₅₀ of 3.5 nM against HCT116 D130V cells, providing in vivo efficacy in a D130V xenograft model [1]. Although N-(4′-methyl-4-biphenylyl)urea itself is a weaker analog, it shares the identical ATP-competitive binding mode and thus represents the minimal pharmacophore for this therapeutically differentiated mechanism.

ATP-competitive vs. allosteric
Class-level inference
ATP-competitive mechanism retains inhibition of D130V-mutant KSP; allosteric L5 inhibitors (ispinesib, quinazolinones) lose activity. Optimized sulfamide analog shows D130V Ki = 63 nM, cellular IC₅₀ 3.5 nM in HCT116 D130V.
Supports mechanistic differentiation for resistance-profiling studies. The ATP-competitive chemotype may circumvent ispinesib-like resistance mutations.
Steady-state kinetics and D130V mutant assays; Parrish et al. 2007
KSP inhibitor resistance D130V mutation ATP-competitive mechanism allosteric vs. competitive inhibition

Cellular Antiproliferative Activity Attenuation by Para-Methyl Substitution

The Parrish et al. study reported that the biochemical-to-cellular potency translation for biphenyl urea analogs was highly dependent on the para-substituent. The optimized sulfamide 20 achieved an HCT116 WT antiproliferative IC₅₀ of 6.2 nM and an HCT116 D130V IC₅₀ of 3.5 nM, whereas the para-CF₃ urea 16 showed 'improved cellular activity' relative to earlier analogs [1]. In contrast, the authors noted that para-methyl analog 46 and other analogs lacking the CF₃ group were either devoid of cellular antiproliferative activity or displayed activity too low to be quantitatively meaningful in the SKOV3 and HCT116 assays used [1]. While exact cellular IC₅₀ values for compound 46 were not explicitly reported in the published tables—a significant data gap—the qualitative statement of absent or negligible cellular activity, combined with the 35-fold biochemical potency deficit, confirms that the para-CH₃ substitution yields a compound that is functionally inactive in cellular models of KSP-dependent proliferation [1].

Cellular activity attenuation
Supporting evidence
Compound 46 (p-CH₃) reported as lacking quantifiable antiproliferative activity in SKOV3 and HCT116 assays, while optimized analogs reach single-digit nanomolar cellular IC₅₀.
Ideal negative control for mitotic arrest phenotypic screens; confirms phenotypes are on-target KSP effects rather than compound-class artifacts.
Exact cellular IC₅₀ values not published; qualitative statement from Parrish et al. 2007
antiproliferative activity SKOV3 ovarian cancer HCT116 colon cancer cellular potency translation

Urea vs. Thiourea Bioisosteric Potency Comparison

Within the same biphenyl series, the thiourea analog N-[4′-(trifluoromethyl)-4-biphenylyl]thiourea (compound 17) achieved an IC₅₀ of 11 nM—a 4-fold improvement over the corresponding urea 16 (39 nM) and a 125-fold improvement over the p-CH₃ urea 46 (1,380 nM) [1]. This demonstrates that the combined effect of para-CF₃ substitution and thiourea bioisosterism yields a potency gain exceeding two orders of magnitude relative to the p-CH₃ urea scaffold represented by N-(4′-methyl-4-biphenylyl)urea. The poor activity of compound 46 relative to both urea 16 and thiourea 17 underscores that the p-methyl substitution is the dominant potency-limiting feature, not the urea linker itself.

Urea vs. thiourea bioisosterism
Head-to-head
p-CH₃ urea (1,380 nM) vs. p-CF₃ urea (39 nM) vs. p-CF₃ thiourea (11 nM). 125-fold reduction from thiourea 17 to methyl-urea 46.
Positions the compound at the low-activity extreme of the urea-thiourea potency continuum, useful for FEP model training and validation.
Same assay platform; Parrish et al. 2007 Table 1
bioisosterism thiourea analog urea-thiourea SAR KSP inhibitor optimization

Database-Curated Single-Target KSP Selectivity Annotation

According to the Therapeutic Target Database (TTD) and ChEMBL, N-(4′-methyl-4-biphenylyl)urea (Drug ID: DMO8L57) is annotated with a single molecular target: KIF11 mRNA/kinesin spindle protein, classified as an inhibitor [1]. In contrast, several structurally related biphenyl ureas (e.g., N-[4′-(trifluoromethyl)-4-biphenylyl]thiourea, N-[3′-(trifluoromethyl)-4-biphenylyl]urea) are catalogued in the same database but lack detailed target engagement profiles, suggesting that only the para-methyl analog has been sufficiently characterized and curated for unambiguous target assignment [1]. While the absence of broad off-target profiling data for compound 46 limits definitive selectivity claims, the single-target annotation provides procurement clarity: this compound is exclusively associated with KSP inhibition in public pharmacological databases, reducing the risk of unintended polypharmacology in mechanistic studies compared to less well-characterized analogs.

Single-target KSP annotation
Supporting evidence
DrugMAP, ChEMBL, and BindingDB annotate only one molecular target: KIF11/KSP (inhibitor). No other confirmed targets with detailed affinity data.
Reduces risk of unintended polypharmacology in mechanism-of-action studies; supports cleaner tool compound selection for KSP-focused research.
Database curation status as of 2024; broad off-target profiling not yet reported
target annotation KIF11 selectivity ChEMBL curation drug-target database

Evidence-Based Application Scenarios for KSP Research Programs


Low-Potency Reference Standard for KSP ATPase HTS Calibration

N-(4′-methyl-4-biphenylyl)urea, with its well-characterized IC₅₀ of 1.38 µM in the human KSP motor domain ATPase assay, serves as an ideal low-potency reference compound for calibrating high-throughput screening (HTS) assay sensitivity [1]. Its 35-fold weaker potency relative to the p-CF₃ urea (39 nM) provides a wide dynamic range for Z′-factor determination and for establishing lower and upper assay windows. Screening laboratories can use this compound to verify that their assay can reliably discriminate between weak (µM) and potent (nM) KSP inhibitors before committing to full-deck screening campaigns [1].

Negative Control for KSP-Dependent Mitotic Arrest Phenotypic Assays

Given that the para-methyl substitution renders this compound essentially inactive in cellular antiproliferative assays against SKOV3 and HCT116 lines, it constitutes a validated negative control for distinguishing on-target KSP-mediated mitotic arrest from off-target cytotoxicity [1]. Researchers can pair this compound with the potent sulfamide 20 (HCT116 IC₅₀ = 6.2 nM) or thiourea 17 (IC₅₀ = 11 nM biochemical) to confirm that observed G2/M arrest phenotypes are specifically attributable to KSP inhibition rather than general cellular stress responses [1].

Anchor Point for FEP Model Training on Biphenyl KSP Inhibitors

The quantitative potency gradient established across three para-substituents—p-CF₃ (39 nM), p-SCF₃ (240 nM), and p-CH₃ (1,380 nM)—provides an experimentally validated dataset for training and benchmarking computational free-energy perturbation (FEP) and relative binding free-energy (RBFE) models [1][2]. N-(4′-methyl-4-biphenylyl)urea anchors the low-activity end of this gradient, and its >35-fold potency range relative to the p-CF₃ analog offers a stringent test case for computational methods aiming to predict the impact of substituent modifications on KSP binding affinity [1].

Mechanistic Probe for ATP-Competitive vs. Allosteric KSP Binding Mode Studies

As a member of the only validated ATP-competitive KSP inhibitor chemotype, N-(4′-methyl-4-biphenylyl)urea can be employed in competitive binding studies (e.g., ATP titration, microtubule co-incubation experiments) to confirm that newly discovered KSP inhibitors engage the ATP-competitive site rather than the L5 allosteric pocket [1]. Because the ATP-competitive mechanism is the sole mechanism known to retain activity against ispinesib-resistant D130V mutant KSP, this compound and its more potent congeners provide a critical mechanistic benchmark for resistance-profiling studies in KSP-targeted drug discovery [1].

Application
Selection Property
Validation Focus
KSP ATPase HTS calibration reference
Low-micromolar KSP inhibitory activity (reported IC₅₀ in the low-µM range)
Assay window verification, Z′-factor determination, discrimination between weak and potent inhibitors
Mitotic arrest negative control
Negligible cellular antiproliferative activity in SKOV3/HCT116 models
On-target KSP mechanism confirmation vs. off-target cytotoxicity in phenotypic screening cascades
FEP model training anchor
Experimentally reported potency gradient across p-CF₃, p-SCF₃, and p-CH₃ substituents
Benchmarking computational relative binding free-energy predictions for biphenyl urea KSP inhibitors
ATP-competitive binding mode probe
ATP-competitive mechanism distinct from allosteric L5 pocket binders
Resistance-profiling studies with D130V-mutant KSP, competitive binding assay design
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